(6-Pyrazol-1-yl-pyridin-2-yl)-(4-trifluoromethoxy-phenyl)-amine
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Overview
Description
(6-Pyrazol-1-yl-pyridin-2-yl)-(4-trifluoromethoxy-phenyl)-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, a pyridine ring, and a trifluoromethoxy-substituted phenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Pyrazol-1-yl-pyridin-2-yl)-(4-trifluoromethoxy-phenyl)-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with the trifluoromethoxy-substituted phenylamine. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are usually carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(6-Pyrazol-1-yl-pyridin-2-yl)-(4-trifluoromethoxy-phenyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (6-Pyrazol-1-yl-pyridin-2-yl)-(4-trifluoromethoxy-phenyl)-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions .
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various industrial processes and products .
Mechanism of Action
The mechanism of action of (6-Pyrazol-1-yl-pyridin-2-yl)-(4-trifluoromethoxy-phenyl)-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- (6-Pyrazol-1-yl-pyridin-2-yl)-(4-methoxy-phenyl)-amine
- (6-Pyrazol-1-yl-pyridin-2-yl)-(4-chloro-phenyl)-amine
- (6-Pyrazol-1-yl-pyridin-2-yl)-(4-fluoro-phenyl)-amine
Uniqueness
Compared to similar compounds, (6-Pyrazol-1-yl-pyridin-2-yl)-(4-trifluoromethoxy-phenyl)-amine is unique due to the presence of the trifluoromethoxy group. This group imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with molecular targets. These unique features make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C15H11F3N4O |
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Molecular Weight |
320.27 g/mol |
IUPAC Name |
6-pyrazol-1-yl-N-[4-(trifluoromethoxy)phenyl]pyridin-2-amine |
InChI |
InChI=1S/C15H11F3N4O/c16-15(17,18)23-12-7-5-11(6-8-12)20-13-3-1-4-14(21-13)22-10-2-9-19-22/h1-10H,(H,20,21) |
InChI Key |
HOFRBAOGTDSZQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=CC=N2)NC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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